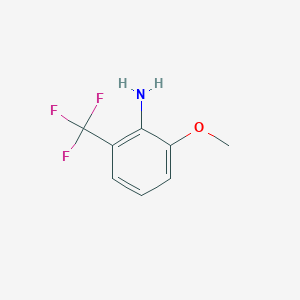

2-Methoxy-6-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJOHUUGUAFHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453817 | |

| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133863-87-3 | |

| Record name | 2-methoxy-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)aniline

CAS Number: 133863-87-3

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery, agrochemicals, and materials science. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential applications, and provides essential safety and handling information. The strategic placement of the methoxy and trifluoromethyl groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block in modern organic synthesis.

Physicochemical and Spectroscopic Profile

This compound is a liquid at room temperature.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the basicity of the aniline nitrogen and the overall electronic properties of the aromatic ring. The methoxy group, being an electron-donating group, further modulates these characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133863-87-3 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the ortho and meta couplings between the three adjacent protons on the benzene ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal eight distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the methoxy, amino, and trifluoromethyl substituents. The methoxy carbon would resonate around 55-60 ppm. Atypical ¹³C NMR chemical shifts for out-of-plane methoxy groups bonded to an aromatic ring have been reported, which can be influenced by rotational effects.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 2850-3100 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. C-O stretching of the methoxy group will likely be present around 1000-1050 cm⁻¹ and 1200-1250 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 191.15. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and potentially the loss of the trifluoromethyl group.

Synthesis and Reaction Chemistry

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations of similar substituted anilines. A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.

Proposed Synthetic Pathway

A logical precursor for the synthesis would be 1-methoxy-2-nitro-3-(trifluoromethyl)benzene. The synthesis could, therefore, proceed via the following two conceptual steps:

-

Nitration of 2-Methoxybenzotrifluoride: The commercially available 2-methoxybenzotrifluoride could be nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would need to be carefully considered to achieve the desired regioselectivity for the 2-nitro isomer.

-

Reduction of the Nitro Group: The resulting 1-methoxy-2-nitro-3-(trifluoromethyl)benzene can then be reduced to the corresponding aniline. This reduction is a standard transformation and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

Caption: Proposed synthetic workflow for this compound.

Key Experimental Considerations and Causality

-

Regiocontrol in Nitration: The primary challenge in this proposed synthesis is controlling the regioselectivity of the nitration step. The methoxy group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. The position of nitration will be a result of the interplay of these directing effects. Careful optimization of reaction conditions (temperature, nitrating agent) would be crucial to favor the formation of the desired 2-nitro isomer.

-

Choice of Reducing Agent: For the reduction of the nitro group, catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. However, for substrates that may be sensitive to hydrogenation conditions or if catalyst poisoning is a concern, metal-in-acid reductions provide a robust alternative. The choice of reducing agent can also be influenced by the presence of other functional groups in more complex molecules.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] Trifluoromethylated anilines are valuable building blocks for the synthesis of a wide range of biologically active compounds.

Role as a Pharmacophore

The this compound moiety can be considered a key pharmacophore for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces the pKa of the aniline nitrogen, which can be critical for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.

-

Conformational Control: The steric bulk of the ortho-methoxy and trifluoromethyl groups can influence the conformation of the molecule, which can be exploited to achieve selective binding to a target protein.

Caption: Role of this compound in drug discovery.

Potential Therapeutic Areas

While specific drugs containing the this compound scaffold are not prominently documented, its structural motifs are relevant to the development of therapeutics in areas such as:

-

Oncology: As a component of kinase inhibitors and other anti-cancer agents.

-

Neuroscience: For the development of drugs targeting central nervous system disorders.

-

Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

Safety and Handling

As with all trifluoromethylated aniline derivatives, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions: [6][7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists. Ensure adequate ventilation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a methoxy and a trifluoromethyl group on an aniline scaffold provides chemists with a tool to fine-tune the steric and electronic properties of target molecules. While detailed experimental data for this specific isomer is limited, its potential for the development of novel pharmaceuticals and advanced materials is significant. Further research into the synthesis, reactivity, and applications of this compound is warranted and will undoubtedly contribute to advancements in various scientific disciplines.

References

-

A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. (n.d.). Retrieved from [Link]

-

Loba Chemie. (2019, January 31). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]

-

Safety data sheet. (2022, August 19). Retrieved from [Link]

-

Angene Chemical. (2024, December 1). Safety Data Sheet. Retrieved from [Link]

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53789. [Link]

-

Feng, P., & Ngai, M. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. [Link]

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Feng, P., & Ngai, M. Y. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Retrieved from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

-

Gattu, R., Bhattacharjee, S., Mahato, K., & Khan, A. T. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Process for the preparation of 2,6-dihalo-para-trifluoromethylaniline. (n.d.).

-

Signore, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

- Process for the preparation of 2-trifluoromethoxy-aniline. (n.d.).

- Process for the preparation of 2-trifluoromethyl aniline. (n.d.).

- Process for the preparation of 2-trifluoromethoxy-aniline. (n.d.).

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Ngai, M. Y., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.).

-

SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones - Supporting Information. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. gfl.co.in [gfl.co.in]

- 7. lobachemie.com [lobachemie.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cpachem.com [cpachem.com]

- 10. angenechemical.com [angenechemical.com]

2-Methoxy-6-(trifluoromethyl)aniline molecular weight

An In-depth Technical Guide: 2-Methoxy-6-(trifluoromethyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest in modern chemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document details the compound's core properties, provides an exemplary synthesis protocol with mechanistic insights, explores its diverse applications, and outlines rigorous safety and handling procedures. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively and safely utilize this versatile chemical building block.

Introduction: The Strategic Value of Fluorination

This compound (CAS No. 133863-87-3) is a specialized organic compound that serves as a critical intermediate in the synthesis of complex molecules.[1][2] Its value is intrinsically linked to the presence and specific placement of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups on the aniline ring.

The trifluoromethyl group is a cornerstone of modern drug design for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the in-vivo half-life of a drug candidate.[3]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and influence non-covalent binding interactions (such as dipole-dipole or hydrogen bonding) with biological targets, potentially increasing potency and selectivity.[4]

The strategic ortho-positioning of the methoxy and trifluoromethyl groups relative to the amine creates a unique electronic and steric environment, making this compound a valuable precursor for developing novel pharmaceuticals, next-generation pesticides, and high-performance polymers.[5][6]

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is paramount for its effective use in research and synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| CAS Number | 133863-87-3 | [1][2] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=CC=C1N)C(F)(F)F | N/A |

Synthesis Pathway: An Exemplary Protocol

While numerous specific synthetic routes exist, a common and reliable strategy for preparing substituted anilines involves the catalytic reduction of a corresponding nitro-aromatic compound. The following protocol, adapted from established methodologies for a closely related isomer, illustrates a representative workflow for this transformation.[7][8]

Diagram: Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reactor Setup: A solution of the starting material, 1-methoxy-2-nitro-3-(trifluoromethyl)benzene, is prepared in a suitable solvent such as methanol within a reaction vessel equipped for hydrogenation.

-

Catalyst Introduction: A catalytic amount (typically 5-10% by weight) of 10% Palladium on activated carbon (Pd/C) is carefully added to the solution.

-

Causality: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups to amines. Its solid form simplifies removal from the reaction mixture post-reaction.

-

-

Hydrogenation: The reaction vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then placed under a positive pressure of hydrogen gas (typically via a balloon or a pressurized reactor). The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take several hours to overnight.

-

Catalyst Removal: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of diatomaceous earth (e.g., Celite®) to remove the solid Pd/C catalyst.[7]

-

Trustworthiness: This step is self-validating. A clear, particle-free filtrate indicates successful removal of the heterogeneous catalyst, which is crucial for preventing contamination of the final product.

-

-

Product Isolation: The filtrate is concentrated under reduced pressure to remove the solvent (methanol). The resulting residue is the crude product, this compound.

-

Purification (Optional): If necessary, the crude product can be further purified using techniques like column chromatography or distillation to achieve the desired level of purity.

Key Applications in Research and Development

The unique structure of this compound makes it a valuable building block across multiple scientific disciplines.

-

Pharmaceutical Synthesis: This compound is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[6] Its structure can be incorporated into scaffolds designed to target a wide range of biological pathways, with applications in areas like neurological disorders.[6] The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting the importance of precursors like this one.[9]

-

Agrochemical Development: In agriculture, it serves as a precursor for advanced herbicides and pesticides.[5][6] The enhanced metabolic stability and lipophilicity conferred by the -CF3 group can lead to crop protection agents with greater efficacy and better environmental persistence profiles.[6]

-

Materials Science: The compound is utilized in the formulation of advanced polymers and coatings.[5][6] Incorporation of this fluorinated moiety can enhance material properties such as thermal stability, chemical resistance, and hydrophobicity.[6]

-

Fluorinated Compounds Research: It is a fundamental reagent for academic and industrial research focused on creating and studying novel fluorinated molecules, contributing to a deeper understanding of fluorine's role in chemistry and biology.[6]

Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Information

| Hazard Class | Statement Code | Description | Source(s) |

| Acute Toxicity | H302+H312 | Harmful if swallowed or in contact with skin. | [10] |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. | [10][11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [10][11] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [10][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [10] |

Laboratory Handling Protocol

-

Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[10][13]

-

Body Protection: Wear a lab coat and, if handling larger quantities, a chemical-resistant apron or suit.[10]

-

-

Handling Procedures:

-

Spill Response:

-

Storage:

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its molecular architecture, defined by the strategic placement of electron-donating and strongly electron-withdrawing/lipophilic groups, provides a powerful tool for chemists. By enabling the synthesis of molecules with enhanced metabolic stability, bioavailability, and binding affinity, it continues to be a key contributor to innovation in drug discovery, advanced agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and safety protocols is essential for harnessing its full potential in a research and development setting.

References

-

Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical. [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline. PubChem, National Library of Medicine. [Link]

-

This compound. Oakwood Chemical. [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline. ChemBK. [Link]

-

The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for the preparation of 2-trifluoromethoxy-aniline.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [oakwoodchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. angenechemical.com [angenechemical.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-Methoxy-6-(trifluoromethyl)aniline for Advanced Chemical Research

Executive Summary: This guide provides an in-depth technical overview of 2-Methoxy-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. We will explore its physicochemical properties, plausible synthetic routes with mechanistic insights, characteristic reactivity, and critical safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel chemical entities. The strategic placement of the methoxy and trifluoromethyl groups ortho to the amine functionality presents unique steric and electronic characteristics, making it a valuable synthon for accessing complex molecular architectures.

Introduction: The Strategic Value of Trifluoromethylated Anilines in Drug Discovery

The incorporation of fluorine and fluorine-containing moieties into organic molecules is a cornerstone of modern drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[2] Its high electronegativity and steric bulk can enhance metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to improve membrane permeability, and alter pKa to optimize target binding affinity.[2][3]

Anilines, as a class, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[4] The amine functionality serves as a versatile handle for a wide range of chemical transformations. When combined, the trifluoromethyl and aniline motifs create a powerful synthon. This compound is a prime example, offering a unique substitution pattern where the amine's reactivity is sterically and electronically modulated by two distinct ortho substituents, providing a platform for creating novel, three-dimensional molecular structures.

Physicochemical and Structural Properties

The formal IUPAC name for this compound is This compound . Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| CAS Number | 133863-87-3 | [5][6] |

| Molecular Formula | C₈H₈F₃NO | [5][6] |

| Molecular Weight | 191.15 g/mol | [5][6] |

| Appearance | Liquid | [5] |

| Typical Purity | ≥95% | [5] |

| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

While numerous synthetic routes exist for substituted anilines, a common and reliable strategy involves the reduction of a corresponding nitroaromatic precursor. This approach is advantageous due to the wide availability of nitroaromatic starting materials and the high efficiency of the nitro group reduction.

A plausible and efficient synthesis of this compound can be envisioned starting from the catalytic reduction of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene.

Caption: Proposed synthetic workflow for this compound.

Expert Insight: The Rationale Behind Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method for nitro group reduction in research and industrial settings. This choice is predicated on several key advantages:

-

High Selectivity: The reaction is highly selective for the reduction of the nitro group, leaving other functional groups like the methoxy and trifluoromethyl moieties intact.

-

Clean Reaction: The primary byproduct is water, which simplifies the purification process significantly compared to reductions using metals in acid (e.g., SnCl₂/HCl), which generate metallic waste streams.

-

Mild Conditions: The reaction typically proceeds efficiently at room temperature and moderate hydrogen pressure, preserving thermally sensitive functional groups.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative, self-validating procedure based on established methods for nitro group reductions.[7][8]

-

Reactor Preparation: To a 250 mL hydrogenation vessel, add a solution of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene (5.0 g, 22.4 mmol) in methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature (20-25 °C) overnight (12-16 hours).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Wash the filter cake with additional methanol (2 x 20 mL).

-

Purification: Combine the filtrates and concentrate them under reduced pressure to yield the crude product. The resulting this compound is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation or column chromatography if necessary.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its primary amine group. However, the ortho-substituents impose significant steric hindrance and electronic influence, which must be considered when planning subsequent reactions.

-

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.

-

N-Alkylation: Alkylation can be achieved with alkyl halides, though over-alkylation can be an issue. Reductive amination offers a more controlled alternative for introducing alkyl groups.

-

Buchwald-Hartwig Amination: As a nucleophile, it can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.

-

Sandmeyer Reaction: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F).

Caption: Key synthetic transformations of this compound.

Environmental, Health, and Safety (EHS) Profile

Proper handling of this compound is essential due to its potential hazards. The following information is synthesized from safety data sheets and should be strictly followed.

Hazard Identification

| Hazard Class | GHS Statement |

| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled.[9] |

| Skin Irritation | H315: Causes skin irritation.[9] |

| Skin Sensitization | H317: May cause skin sensitization.[9] |

| Aquatic Toxicity | H410: Very toxic to aquatic life with long-lasting effects.[9] |

Safe Handling and Storage Protocols

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials and sources of ignition.

Conclusion and Future Outlook

This compound is a highly valuable, albeit specialized, building block for chemical synthesis. Its unique substitution pattern provides a scaffold that is sterically hindered and electronically deactivated, offering chemists a tool to build molecular complexity and fine-tune properties such as metabolic stability and target engagement. Its primary applications lie in the discovery phases of pharmaceutical and agrochemical development, where access to novel chemical space is paramount. Future research will likely focus on developing more efficient and scalable syntheses and exploring its use in creating novel heterocyclic systems and ligands for catalysis.

References

- Gujarat Fluorochemicals Limited. (n.d.). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). This compound.

- CymitQuimica. (2024). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxy-5-(trifluoromethoxy)aniline.

- Angene Chemical. (2025). Safety Data Sheet: 2,6-Difluoro-4-(trifluoromethyl)aniline.

- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- Oakwood Chemical. (n.d.). This compound.

- FAQ. (n.d.). What are the properties and applications of 2-Methoxy-5-(trifluoromethyl)aniline?.

- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.

- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.

- WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.

- ChemScene. (n.d.). 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride.

- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)aniline.

- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [oakwoodchemical.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]

- 9. gfl.co.in [gfl.co.in]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

2-Methoxy-6-(trifluoromethyl)aniline physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)aniline

Introduction

This compound is a fluorinated aromatic amine, a class of compounds gaining significant traction in medicinal chemistry and materials science. The strategic placement of a methoxy group, an amine, and a trifluoromethyl group on the aniline scaffold creates a unique electronic and steric environment, making it a valuable building block for novel molecular entities. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates.

Despite its commercial availability and synthetic utility, a consolidated public repository of experimentally verified physical properties for this specific isomer (CAS No. 133863-87-3) is notably sparse. This guide, therefore, adopts a dual approach. It presents the available foundational data while primarily focusing on the essential experimental methodologies and theoretical principles required for a comprehensive physicochemical characterization. This document is designed for researchers, scientists, and drug development professionals who may need to characterize this compound or similar novel structures in a laboratory setting. We will explain the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Compound Identification and Foundational Data

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 133863-87-3 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| InChI Key | GSJOHUUGUAFHKG-UHFFFAOYSA-N | [1] |

Section 1: Core Physicochemical Properties: A Methodological Approach

Given the limited published data, this section outlines the standard, authoritative procedures for determining the key physical properties of liquid-phase compounds like this compound.

Boiling Point Determination

The boiling point is a critical indicator of a substance's volatility and is essential for purification via distillation. For high-boiling-point liquids, determination under reduced pressure is the standard to prevent thermal decomposition.

Causality & Rationale: Aromatic amines can be susceptible to oxidation and degradation at high temperatures. Vacuum distillation lowers the boiling point, enabling a safer and cleaner purification process. The boiling point of the related compound, 2-Fluoro-6-(trifluoromethyl)aniline, is 155 °C at atmospheric pressure, suggesting our target compound will also have a relatively high boiling point.[3]

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Place the liquid sample (5-10 mL) and a magnetic stir bar into the distilling flask.

-

System Evacuation: Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap in line. Gradually evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Heating: Begin stirring and gently heat the distilling flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the measured pressure.

-

Correction (Optional): If an atmospheric boiling point is desired, it can be estimated from the low-pressure data using a pressure-temperature nomograph.

Density Measurement

Density is a fundamental physical property used in quality control, material characterization, and conversion between mass and volume.

Causality & Rationale: A pycnometer, or specific gravity bottle, provides a highly accurate method for determining the density of a liquid by precisely measuring the weight of a known volume. The density of the analogous 2-Fluoro-6-(trifluoromethyl)aniline is 1.388 g/mL at 25 °C, indicating that heavy fluorine atoms contribute significantly to the molecular density.[3]

Experimental Protocol: Density Measurement using a Pycnometer

-

Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 5 mL).

-

Tare Weight: Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C) and carefully adjust the volume to the calibration mark.

-

Sample Weight: Weigh the filled pycnometer (m₂).

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance. It is a highly sensitive property used for identifying and assessing the purity of liquid samples.

Causality & Rationale: The refractive index is directly related to the electronic structure of the molecule. An Abbe refractometer is the standard instrument for this measurement due to its high precision and small sample volume requirement. The measurement is temperature-dependent, so precise temperature control is crucial for reproducibility.

Experimental Protocol: Measurement using an Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).

-

Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

-

Reporting: Report the refractive index along with the temperature and the wavelength of light used (e.g., n²⁰/D, where 20 is the temperature in Celsius and D refers to the sodium D-line).

Section 2: Spectroscopic and Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following techniques are essential for the characterization of this compound.

Caption: Workflow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Causality & Rationale: Each unique nucleus (¹H, ¹³C, ¹⁹F) in the molecule resonates at a different frequency, providing information about its chemical environment, connectivity, and multiplicity. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the three protons on the aromatic ring. Their chemical shifts and coupling patterns (doublets, triplets) will be dictated by the electronic effects of the three different substituents.

-

Methoxy Signal (approx. 3.8-4.0 ppm): A sharp singlet, integrating to 3 protons.

-

Amine Signal (approx. 3.5-5.0 ppm): A broad singlet, integrating to 2 protons. Its position can be variable and it may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Region (approx. 110-160 ppm): Six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon attached to the CF₃ group will likely appear as a quartet due to C-F coupling.

-

Methoxy Carbon (approx. 55-60 ppm): A single peak for the -OCH₃ carbon.

-

CF₃ Carbon (approx. 120-130 ppm): A prominent quartet due to strong one-bond C-F coupling.

-

-

¹⁹F NMR:

-

This is a crucial experiment for any fluorinated compound. A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be indicative of the electronic environment on the aromatic ring.

-

Experimental Protocol: Sample Preparation for NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid sample into an NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette.

-

Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Causality & Rationale: Specific bonds (N-H, C-H, C=C, C-O, C-F) vibrate at characteristic frequencies. The presence and position of absorption bands in the IR spectrum serve as a molecular fingerprint for the compound's functional groups.

Expected Key Absorption Bands:

-

N-H Stretch (3300-3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic ring and the methoxy group.

-

C=C Stretch (Aromatic, 1450-1600 cm⁻¹): Multiple sharp bands characteristic of the benzene ring.

-

C-F Stretch (1100-1350 cm⁻¹): Very strong and prominent absorption bands due to the highly polar C-F bonds of the trifluoromethyl group.

-

C-O Stretch (1000-1250 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group.

Experimental Protocol: Acquiring a Neat Liquid IR Spectrum

-

Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Sample Application: Apply one drop of the neat liquid sample to the surface of one salt plate.

-

Assembly: Place the second salt plate on top, spreading the liquid into a thin film.

-

Analysis: Place the assembled plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the fragmentation pattern of a molecule, further confirming its identity.

Causality & Rationale: In the mass spectrometer, molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The parent ion peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.

Expected Results:

-

Molecular Ion (M⁺): A strong peak at m/z = 191, corresponding to the molecular weight of the compound.

-

Key Fragments: Potential fragmentation could involve the loss of a methyl group (-CH₃) from the methoxy ether (M-15 peak at m/z = 176) or loss of a fluorine atom.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separation & Analysis: The compound will travel through the GC column and then enter the mass spectrometer, where it will be ionized and detected.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, general precautions for this class of chemicals should be observed. Anilines can be toxic if inhaled, swallowed, or absorbed through the skin.[4][5] Fluorinated organic compounds may also present unique hazards.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

-

Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable synthetic intermediate whose full physicochemical profile requires careful experimental determination. This guide provides the necessary authoritative framework for such a characterization. By employing the standard methodologies of boiling point determination, density and refractive index measurement, and comprehensive spectroscopic analysis (NMR, IR, MS), researchers can confidently verify the identity, purity, and properties of this compound. Adherence to these protocols ensures the generation of reliable, high-quality data crucial for success in research and development endeavors.

References

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [oakwoodchemical.com]

- 3. 2-フルオロ-6-(トリフルオロメチル)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility Determination of 2-Methoxy-6-(trifluoromethyl)aniline

This in-depth technical guide provides a comprehensive framework for the determination of the solubility of 2-Methoxy-6-(trifluoromethyl)aniline, a key building block in pharmaceutical and agrochemical research. As explicit quantitative solubility data for this compound is not widely published, this guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate high-quality, reliable solubility data. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring a robust and reproducible approach.

Introduction to this compound and its Significance

This compound is an aromatic amine characterized by the presence of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on the aniline scaffold. The electronic properties and steric hindrance imparted by these substituents make it a valuable intermediate in the synthesis of novel bioactive molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and receptor binding affinity.

A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development. Solubility is a critical physicochemical parameter that impacts:

-

Reaction kinetics and optimization: The rate and efficiency of chemical reactions are often dependent on the concentration of reactants in solution.

-

Purification and crystallization: Knowledge of solubility in various solvents is essential for developing effective purification strategies.

-

Formulation development: For a compound to be developed into a pharmaceutical product, its solubility in various excipients and physiological fluids must be well-characterized.

-

Bioavailability: The therapeutic efficacy of a drug is often linked to its ability to dissolve in gastrointestinal fluids and be absorbed into the bloodstream.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a preliminary understanding of the compound's behavior and are crucial for the design of solubility experiments.

| Property | Value | Source |

| CAS Number | 133863-87-3 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | 95% | [1] |

Note: Further characterization of properties such as pKa, LogP, and melting/boiling points may be necessary for a complete solubility profile.

Principles of Solubility and Influencing Factors

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, influenced by the polar amino and methoxy groups and the nonpolar aromatic ring and trifluoromethyl group, suggests it will exhibit a range of solubilities in various organic solvents.

Factors that will influence the solubility of this compound include:

-

Solvent Polarity: A range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be investigated to establish a comprehensive solubility profile.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

pH (for aqueous solutions): As an amine, this compound is a weak base and its solubility in aqueous media will be significantly influenced by pH.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2] This method involves equilibrating an excess of the solid compound in the solvent of interest over a sufficient period to reach a saturated solution.[3][4] The concentration of the dissolved compound is then determined using a suitable analytical technique.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method coupled with HPLC or UV-Vis analysis.

Sources

Spectroscopic Data of 2-Methoxy-6-(trifluoromethyl)aniline: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The introduction of a trifluoromethyl (-CF3) group can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] 2-Methoxy-6-(trifluoromethyl)aniline is a substituted aniline that incorporates both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring. This unique electronic arrangement makes it a valuable building block in medicinal chemistry and organic synthesis.

A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such specialized chemical entities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles and data from closely related analogues. As a self-validating system, the protocols and interpretations presented herein are designed to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

It is important to note that while this guide focuses on the this compound isomer, specific experimental data for this exact compound is sparse in publicly available literature. Therefore, where necessary, data from the closely related isomer, 2-Methoxy-5-(trifluoromethyl)aniline , will be used as a reference to predict and interpret the spectral features of the title compound.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic fingerprint. The relative positions of the amine (-NH₂), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups on the benzene ring give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | m (multiplet) | 7.0 - 9.0 |

| Amine-H₂ | 3.5 - 4.5 | s (singlet, broad) | N/A |

| Methoxy-H₃ | 3.8 - 4.0 | s (singlet) | N/A |

Note: Data is predicted based on general principles and data for analogous compounds.

Interpretation and Causality:

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents. The electron-donating methoxy and amino groups will shield adjacent protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield them, causing a downfield shift. The resulting complex splitting pattern (multiplet) arises from spin-spin coupling between these neighboring protons.

-

Amine Protons: The two protons of the primary amine group are expected to appear as a broad singlet. The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. The chemical shift can vary depending on the solvent, concentration, and temperature.

-

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of methoxy groups attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.[1]

-

Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters. Chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate all signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Aromatic C-NH₂ | 140 - 150 | s |

| Aromatic C-OCH₃ | 150 - 160 | s |

| Aromatic C-CF₃ | 115 - 125 | q (quartet) |

| Aromatic C-H | 110 - 135 | s |

| Trifluoromethyl-C | 120 - 130 | q (quartet) |

| Methoxy-C | 55 - 65 | s |

Note: Data is predicted based on general principles and data for analogous compounds such as 2-Trifluoromethylaniline.[1]

Interpretation and Causality:

-

Aromatic Carbons: The six aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-NH₂ and C-OCH₃) will be deshielded and appear further downfield. The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet with a large coupling constant (¹JCF), a characteristic feature for this functional group.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O | 1000 - 1300 | Stretching |

| C-F | 1000 - 1400 | Stretching |

Note: Data is predicted based on general principles and data for analogous compounds.[2][3]

Interpretation and Causality:

-

N-H Stretching: The presence of a primary amine group will be indicated by two characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several absorptions in the 1450-1600 cm⁻¹ region.

-

C-N and C-O Stretching: The C-N and C-O stretching vibrations will appear in the fingerprint region of the spectrum.

-

C-F Stretching: The strong C-F stretching vibrations of the trifluoromethyl group are expected to produce intense absorption bands in the 1000-1400 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[1]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 191.06 | Molecular Ion |

| [M-CH₃]⁺ | 176.04 | Loss of a methyl radical |

| [M-NH₂]⁺ | 175.05 | Loss of an amino radical |

| [M-CF₃]⁺ | 122.04 | Loss of a trifluoromethyl radical |

Note: The molecular weight of this compound (C₈H₈F₃NO) is 191.15 g/mol .[4][5]

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (191.15). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact (EI) or other ionization methods. Common fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃) from the methoxy group, loss of an amino radical (-NH₂), or loss of a trifluoromethyl radical (-CF₃). These fragmentation patterns provide valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A typical workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure. By carefully analyzing the data from each technique, researchers can confirm the identity, purity, and structural integrity of this important chemical building block, thereby ensuring the reliability and reproducibility of their scientific endeavors. The principles and protocols outlined in this guide serve as a robust framework for the rigorous analysis of this and other complex organic molecules.

References

-

Supporting Information for a scientific publication. Available at: [Link]

-

Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. Available at: [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. Available at: [Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available at: [Link]

-

Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing). Available at: [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]

-

2-(Trifluoromethyl)aniline. PubChem. Available at: [Link]

-

This compound. Oakwood Chemical. Available at: [Link]

-

2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link] trifluoromethylaniline

- Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents.

-

2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

-

NMR Proton Shifts for Residual Solvent Impurities. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [oakwoodchemical.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-6-(trifluoromethyl)aniline

Introduction: The Structural Significance of 2-Methoxy-6-(trifluoromethyl)aniline

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic and steric environment created by its three substituents on the aromatic ring. The methoxy (-OCH₃), trifluoromethyl (-CF₃), and amino (-NH₂) groups each impart distinct properties that influence molecular conformation, reactivity, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the cornerstone technique for the structural elucidation of such molecules. It provides unparalleled insight into the electronic environment of each proton, their spatial relationships, and the overall molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from a foundational prediction based on first principles to a practical guide for spectral acquisition and interpretation. The causality behind spectral features is emphasized to provide researchers with a robust framework for analyzing this and related compounds.

Part 1: Theoretical Prediction and Spectral Deconstruction

Before acquiring a spectrum, a thorough analysis of the molecule's structure allows for a robust prediction of the expected ¹H NMR signals. This predictive process is crucial for accurate spectral assignment and interpretation. The structure of this compound presents a fascinating interplay of electronic effects.

Molecular Structure and Proton Numbering:

A Senior Application Scientist's Guide to the ¹⁹F NMR of 2-Methoxy-6-(trifluoromethyl)aniline

Foreword: The Trifluoromethyl Group as a Strategic Probe in Pharmaceutical Sciences

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into candidate molecules has become a cornerstone of medicinal chemistry.[1] Approximately 20-30% of all pharmaceuticals contain fluorine, a testament to its ability to modulate critical properties such as metabolic stability, lipophilicity, and binding affinity.[2] The trifluoromethyl (-CF₃) group, in particular, is a ubiquitous motif. Its analysis via Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offers a powerful, background-free window into molecular behavior.[3][4]

This guide provides an in-depth technical examination of 2-methoxy-6-(trifluoromethyl)aniline, a compound representative of the complex ortho-substituted aromatic systems frequently encountered in pharmaceutical research. As an application scientist, my objective is not merely to present a protocol, but to elucidate the rationale behind each experimental choice, enabling researchers to adapt and troubleshoot with a foundation of core principles. We will explore the fundamental aspects of ¹⁹F NMR, detail a robust methodology for spectral acquisition and analysis, and interpret the resulting data in the context of the molecule's unique electronic structure.

The Power of the ¹⁹F Nucleus: A Primer

The utility of ¹⁹F NMR stems from the outstanding nuclear properties of the fluorine-19 isotope.[5] It is a spin ½ nucleus, which means it yields sharp, well-resolved NMR signals.[6] Furthermore, with 100% natural abundance and a high gyromagnetic ratio (approximately 83% of the sensitivity of ¹H), the ¹⁹F nucleus is one of the most sensitive probes in NMR spectroscopy, surpassed only by ¹H and ³H.[5][7]

The most significant advantage for chemists is the vast chemical shift dispersion of ¹⁹F NMR, which can span over 800 ppm.[5][8] This wide range dramatically reduces the likelihood of signal overlap, even in complex mixtures, making it an ideal tool for screening and reaction monitoring.[9] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a precise reporter on subtle changes in molecular conformation, solvation, or intermolecular interactions like protein binding.[8][10]

| Property | ¹⁹F Nucleus | ¹H Nucleus (for comparison) |

| Nuclear Spin (I) | 1/2 | 1/2 |

| Natural Abundance | 100% | 99.98% |

| Relative Sensitivity | 0.83 | 1.00 |

| Typical Chemical Shift Range | ~800 ppm | ~14 ppm |

| Table 1: Comparison of key nuclear properties for ¹⁹F and ¹H.[5][8] |

The Analyte: Deconstructing this compound

The ¹⁹F NMR spectrum of this compound is dictated by the electronic interplay of its aromatic substituents. Understanding these influences is key to predicting and interpreting the chemical shift of the -CF₃ group.

-

Trifluoromethyl (-CF₃) Group: This is a strong electron-withdrawing group, primarily through the inductive effect (-I) of the three highly electronegative fluorine atoms.

-

Amino (-NH₂) Group: This group exerts a weak inductive withdrawing effect (-I) but a strong resonance donating effect (+R) by feeding electron density from its lone pair into the aromatic ring.

-

Methoxy (-OCH₃) Group: Similar to the amino group, the methoxy group has a moderate inductive withdrawing effect (-I) and a strong resonance donating effect (+R).

In this compound, both the amino and methoxy groups are ortho to the -CF₃ group. Their strong +R effects increase the electron density on the carbon atom attached to the -CF₃ group. This increased electron density leads to greater shielding of the fluorine nuclei, causing the ¹⁹F NMR signal to shift upfield (to a more negative ppm value) compared to a -CF₃ group on an unsubstituted benzene ring (e.g., benzotrifluoride, δ ≈ -63.7 ppm).[7][11]

Diagram 1: Electronic Influences. The electron-donating resonance (+R) effects of the -NH₂ and -OCH₃ groups increase shielding at the -CF₃ group.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for robustness and reproducibility. Each step includes justifications to ensure the integrity of the final data.

Diagram 2: ¹⁹F NMR Experimental Workflow. A systematic approach from sample preparation to final processed spectrum.

Sample Preparation

-

Analyte Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial. This concentration is typically sufficient to achieve excellent signal-to-noise in a few minutes on a modern spectrometer.[12]

-

Solvent Selection: Add ~0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can subtly influence the chemical shift; consistency is key for comparative studies.[7][10]

-

Referencing Strategy: For accurate and reproducible chemical shifts, an internal reference is recommended.[13] While CFCl₃ (δ = 0.0 ppm) is the primary standard, it is volatile and not ideal for routine use.[11] A stable secondary standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm in CDCl₃) is an excellent alternative.[11][14] If an internal standard is not used, referencing can be performed indirectly using the spectrometer's lock frequency, but this is less precise.[13][15]

-

Dissolution and Filtration: Ensure the sample is fully dissolved, using a vortex mixer if necessary. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool or cotton to filter out any particulate matter, which can degrade spectral quality.[12][16]

NMR Instrument Parameters

The following parameters are a robust starting point for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Experiment | 1D ¹⁹F with ¹H decoupling | Simplifies the spectrum to a singlet, enhancing signal-to-noise.[5] |

| Spectral Width | ~50 ppm (e.g., -45 to -95 ppm) | Ensures the -CF₃ signal is captured. The typical range for Ar-CF₃ is -55 to -70 ppm.[5][17] |

| Transmitter Offset (O1P) | ~ -65 ppm | Centers the spectral window near the expected resonance to maximize excitation efficiency. |

| Acquisition Time (AQ) | 1-2 seconds | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 10 seconds | Ensures full relaxation of the ¹⁹F nucleus, critical for accurate integration and quantitative analysis.[6][13] |

| Number of Scans (NS) | 16-64 | Provides good signal-to-noise. Adjust as needed based on sample concentration. |

| Table 2: Recommended acquisition parameters for ¹⁹F NMR of this compound. |

Spectral Analysis and Interpretation

Predicted Chemical Shift (δ)

Based on the electronic effects discussed in Section 2.0, the ¹⁹F resonance for this compound is expected to be a singlet (with ¹H decoupling) in the upfield region of the aromatic trifluoromethyl window.

-

Reference Point: Benzotrifluoride resonates at approximately -63.7 ppm.[11]

-

Substituent Effects: Ortho-nitro (-NO₂) or ortho-ester (-COOR) groups, which are electron-withdrawing, typically shift the -CF₃ resonance downfield to between -60 and -62 ppm.[18]